5-Ethynyl-2-fluoropyridin-3-amine chemical properties
5-Ethynyl-2-fluoropyridin-3-amine chemical properties
An In-depth Technical Guide to 5-Ethynyl-2-fluoropyridin-3-amine: Properties, Synthesis, and Applications
Introduction
5-Ethynyl-2-fluoropyridin-3-amine, with CAS Number 1824202-61-0, is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure incorporates three key functional groups: a nucleophilic aromatic amine, a reactive terminal alkyne, and an electron-withdrawing fluorine atom on a pyridine core. This unique combination makes it a versatile and valuable building block for the synthesis of complex molecular architectures. The incorporation of a fluorine atom is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[1][2] This guide provides a comprehensive technical overview of its chemical properties, a detailed methodology for its synthesis via Sonogashira coupling, its reactivity profile, and its potential applications for researchers and drug development professionals.
Physicochemical and Spectroscopic Properties
The empirical data for 5-Ethynyl-2-fluoropyridin-3-amine is primarily available through chemical suppliers. Detailed experimental data such as melting point and specific solubility are not consistently published and should be referenced from the supplier's Certificate of Analysis for a specific batch.
Core Properties
A summary of the fundamental properties of the molecule is presented below.
| Property | Value | Source(s) |
| CAS Number | 1824202-61-0 | |
| Molecular Formula | C₇H₅FN₂ | |
| Molecular Weight | 136.13 g/mol | |
| Synonyms | 5-ethynyl-2-fluoro-3-pyridinamine | |
| Physical Form | Typically a powder or solid | [3] |
| InChI Key | KBGNKTCZVYFYRK-UHFFFAOYSA-N |
Spectroscopic Characteristics (Predicted)
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¹H NMR: The spectrum would be expected to show distinct signals for the acetylenic proton (C≡C-H), typically in the range of 3-4 ppm, and two aromatic protons on the pyridine ring, with chemical shifts and coupling constants influenced by the fluorine, amine, and ethynyl substituents.
-
¹³C NMR: The spectrum would display seven unique carbon signals, including two characteristic signals for the alkyne carbons (typically between 70-90 ppm). The carbons attached to the fluorine and nitrogen atoms would show characteristic shifts and C-F coupling constants.
-
¹⁹F NMR: A single resonance would be observed, with its chemical shift being characteristic of a fluorine atom at the 2-position of a pyridine ring.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the molecular formula with high accuracy. Predicted adducts include [M+H]⁺ at m/z 137.05095.[5]
Synthesis and Purification
The most logical and widely employed method for installing a terminal alkyne onto an aryl halide is the Sonogashira cross-coupling reaction.[6][7] This palladium-catalyzed reaction provides a direct and efficient route to 5-Ethynyl-2-fluoropyridin-3-amine from its corresponding 5-halo precursor (e.g., 5-bromo- or 5-iodo-2-fluoropyridin-3-amine).
Proposed Synthetic Workflow
The synthesis involves the coupling of a 5-halo-2-fluoropyridin-3-amine with a protected or terminal alkyne source, such as trimethylsilylacetylene (TMSA), followed by deprotection. The general workflow is depicted below.
Caption: Proposed two-stage synthesis of 5-Ethynyl-2-fluoropyridin-3-amine.
Detailed Experimental Protocol (Exemplary)
This protocol is adapted from general procedures for Sonogashira couplings on substituted aminopyridines.[8][9]
Materials:
-
5-Bromo-2-fluoropyridin-3-amine (1.0 equiv)
-
Trimethylsilylacetylene (TMSA) (1.2 - 1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Potassium Carbonate (K₂CO₃)
-
Methanol
Procedure:
-
Reaction Setup: To a dry, oven-baked flask under an inert atmosphere (Nitrogen or Argon), add 5-bromo-2-fluoropyridin-3-amine, Pd(PPh₃)₄, and CuI.
-
Solvent and Reagent Addition: Add anhydrous THF, followed by triethylamine. The mixture should be degassed by bubbling the inert gas through the solution for 10-15 minutes.
-
Alkyne Addition: Add trimethylsilylacetylene dropwise to the stirred mixture at room temperature.
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup and Isolation (Coupling): Upon completion, cool the mixture to room temperature, filter through a pad of celite to remove catalyst residues, and rinse the pad with THF or ethyl acetate. Concentrate the filtrate under reduced pressure. The crude TMS-protected intermediate can be purified by column chromatography on silica gel.
-
Deprotection: Dissolve the purified TMS-protected intermediate in methanol. Add a mild base such as potassium carbonate (K₂CO₃) (2-3 equiv) and stir the mixture at room temperature for 1-3 hours.
-
Final Workup and Purification: Once deprotection is complete (monitored by TLC), neutralize the mixture, remove the methanol under reduced pressure, and extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated to yield the final product, 5-Ethynyl-2-fluoropyridin-3-amine. Further purification can be achieved by recrystallization or column chromatography if necessary.
Causality and Rationale:
-
Inert Atmosphere: The Palladium(0) catalyst is sensitive to oxidation, which would deactivate it. An inert atmosphere is crucial for maintaining catalytic activity.[7]
-
Catalyst System: Pd(PPh₃)₄ is a common, effective Pd(0) source. CuI acts as a co-catalyst that reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species that undergoes transmetalation to the palladium center, accelerating the reaction rate.[6]
-
Base: Triethylamine serves two purposes: it acts as a base to neutralize the hydrogen halide (HBr) byproduct formed during the reaction, and it can also serve as a solvent or co-solvent.[6]
-
TMS Protection: Using TMSA prevents self-coupling of the terminal alkyne and often results in cleaner reactions. The TMS group is easily removed under mild basic conditions.
Chemical Reactivity and Synthetic Utility
5-Ethynyl-2-fluoropyridin-3-amine is a trifunctional building block, offering three distinct sites for chemical modification. This allows for diverse and regioselective synthetic strategies.
Caption: Reactivity hubs of 5-Ethynyl-2-fluoropyridin-3-amine.
Reactions at the Amine Group
The amino group at the C3 position is a primary aromatic amine and a potent nucleophile.
-
Acylation and Sulfonylation: It readily reacts with acid chlorides, anhydrides, or sulfonyl chlorides in the presence of a base to form stable amide or sulfonamide linkages. This is a common strategy for introducing new side chains or modifying properties.[10]
-
N-Alkylation: The amine can be alkylated using alkyl halides, though over-alkylation can be an issue. Reductive amination with aldehydes or ketones provides a more controlled method for introducing alkyl groups.[10]
-
Diazotization: The primary amine can be converted to a diazonium salt, which can then be displaced by a wide variety of nucleophiles in Sandmeyer-type reactions, although this is less common when other reactive sites are present.
Reactions at the Ethynyl Group
The terminal alkyne is a versatile handle for carbon-carbon and carbon-heteroatom bond formation.
-
Sonogashira Coupling: While used for its synthesis, the ethynyl group can itself act as a substrate in a subsequent Sonogashira reaction with another aryl or vinyl halide to build larger conjugated systems.[6]
-
Click Chemistry: The terminal alkyne is an ideal partner for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and regioselective formation of a stable 1,2,3-triazole ring, linking the pyridine core to another molecule containing an azide group.
-
Other Alkyne Reactions: It can undergo various other classical alkyne reactions, including hydration, hydrohalogenation, and various cycloadditions.
Reactions involving the Fluoropyridine Core
-
Nucleophilic Aromatic Substitution (SₙAr): The fluorine atom at the C2 position is activated towards nucleophilic attack by the electron-withdrawing effect of the ring nitrogen. Under appropriate conditions, it can be displaced by strong nucleophiles (e.g., alkoxides, thiolates, or other amines), providing another avenue for derivatization.[11]
-
Modification of the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom retains some basicity and can be protonated, alkylated to form a pyridinium salt, or oxidized to an N-oxide, which can alter the electronic properties and reactivity of the entire ring system.
Applications in Medicinal Chemistry
The structural motifs present in 5-Ethynyl-2-fluoropyridin-3-amine are prevalent in modern pharmaceuticals. Fluorinated heterocycles are found in over 20% of all marketed drugs.[1][2] This building block is particularly well-suited for the synthesis of kinase inhibitors, which often feature a substituted heterocyclic core that binds in the ATP pocket of the enzyme.
The molecule serves as a versatile scaffold:
-
The aminopyridine core can act as a hinge-binding motif, forming crucial hydrogen bonds with the protein backbone.
-
The ethynyl group provides a vector for extending a substituent out into the solvent-exposed region of a binding site or for linking to another pharmacophore, often via a triazole ring formed through click chemistry.
-
The fluorine atom can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability by blocking potential sites of oxidative metabolism.[12]
Its utility is primarily as an intermediate in the construction of larger, more complex lead compounds and drug candidates. For example, similar aminopyrimidine structures have been used to develop potent dual inhibitors of kinases like FLT3 and CHK1 for applications in oncology.[13]
Safety and Handling
5-Ethynyl-2-fluoropyridin-3-amine is a chemical intermediate intended for research and development purposes.
-
General Handling: Use standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated area or a chemical fume hood.
-
Hazards: While a specific, comprehensive Safety Data Sheet (SDS) is not publicly available, related isomers are listed as being harmful if swallowed and causing skin and eye irritation.[14] Assume this compound has similar properties. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Some suppliers recommend refrigerated storage.[14]
Disclaimer: This information is for technical guidance only. Always consult the official Safety Data Sheet (SDS) provided by the supplier before handling, storage, or use.
References
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Fluorine notes. (2017). NMR spectral characteristics of fluorocontaining pyridines. Retrieved from [Link]
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PubChemLite. (n.d.). 2-ethynyl-5-fluoropyridin-3-amine (C7H5FN2). Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine. Retrieved from [Link]
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Michigan State University. (n.d.). Chemistry of Amines. Retrieved from [Link]
- Chemistry LibreTexts. (2024). Heterocyclic Amines.
- Deng, M., et al. (n.d.). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. MedChemComm.
- ResearchGate. (2026).
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